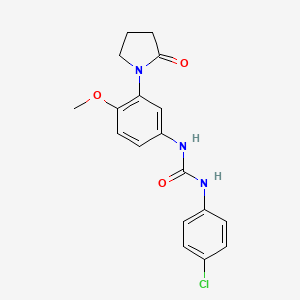
1-(4-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of this compound is C18H18ClN3O3, and its molecular weight is 359.81. It likely has a complex three-dimensional structure due to the presence of multiple functional groups and a cyclic structure within the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the urea group could participate in condensation reactions, and the chlorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the polar urea group and the nonpolar phenyl groups could influence its solubility properties .Applications De Recherche Scientifique
Corrosion Inhibition
Research has indicated that compounds structurally similar to "1-(4-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea" have been studied for their corrosion inhibition properties. For instance, a study by Bahrami & Hosseini (2012) investigated the inhibition effect of similar organic compounds in 1 M hydrochloric acid solution on mild steel, revealing that these compounds exhibit good performance as inhibitors for mild steel corrosion in acid solutions. The study suggests that such compounds could potentially be used to prevent corrosion in various industrial applications (Bahrami & Hosseini, 2012).
Anticancer Properties
Another significant area of application for compounds related to "1-(4-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea" is in the development of anticancer agents. A study conducted by Feng et al. (2020) on diaryl ureas, including structurally related compounds, highlighted their potential as new anticancer agents, demonstrating significant antiproliferative effects on various cancer cell lines. This suggests that such compounds could be used in the development of novel anticancer therapies (Feng et al., 2020).
Nonlinear Optical (NLO) Properties
Compounds within the same family have been studied for their nonlinear optical (NLO) properties, suggesting potential applications in optoelectronic device fabrication. A study by Shettigar et al. (2006) reported the synthesis of bis-chalcone derivatives, demonstrating their potential for optical limiting materials due to their NLO properties. This indicates that similar compounds could be explored for applications in optical and photonic devices (Shettigar et al., 2006).
Pesticide Action
Research has also been conducted on related compounds for their use as insecticides, with studies demonstrating their unique mode of action. For instance, a study by Mulder & Gijswijt (1973) on similar urea derivatives showed their effectiveness as insecticides, interfering with cuticle deposition and thus preventing insects from moulting or pupating. This suggests potential agricultural applications for similar compounds in pest control (Mulder & Gijswijt, 1973).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-9-8-14(11-15(16)22-10-2-3-17(22)23)21-18(24)20-13-6-4-12(19)5-7-13/h4-9,11H,2-3,10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLOFHFANULSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-cyclopropylidene-N-(3,4-dimethoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2702752.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702755.png)

![2-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid](/img/structure/B2702757.png)

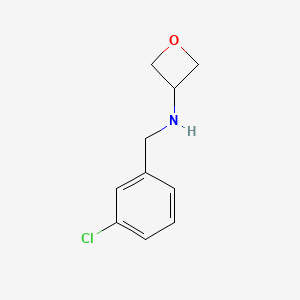
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2702764.png)
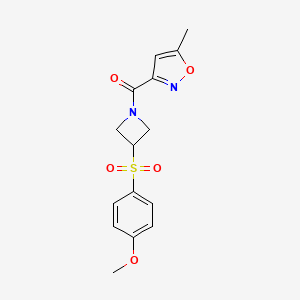
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2702767.png)
![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B2702769.png)
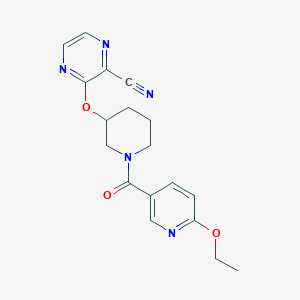
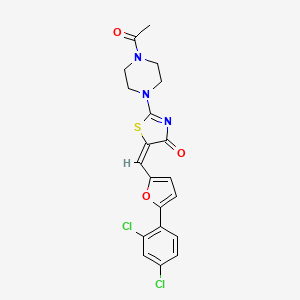
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride](/img/structure/B2702773.png)
![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)